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molecular formula C7H3BrINS B8681265 7-Bromo-6-iodo-1,2-benzothiazole

7-Bromo-6-iodo-1,2-benzothiazole

Cat. No. B8681265
M. Wt: 339.98 g/mol
InChI Key: VBBGYRGYSAHIMA-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of 3-bromo-2-tert-butylsulfanyl-4-iodo-benzaldehyde oxime (1.0 g, 2.4 mmol) and p-toluenesulfonic acid (0.19 g, 1 mmol) in n-butanol (50 mL) were heated to reflux for 16 h. The reaction mixture was cooled and concentrated. Water (40 mL) was added to the residue, followed by saturated sodium bicarbonate solution. The mixture was extracted with dichloromethane (3×40 mL). The combined organic fractions were washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification of the residue by column chromatography (5% ethyl acetate:hexanes) afforded 0.23 g (28%) of the title compound as a solid. 1H NMR (300 MHz, CDCl3): δ 7.36 (d, J=7.8 Hz, 1H), 7.69 (d, J=7.8 Hz, 1H), 8.99 (s, 1H).
Name
3-bromo-2-tert-butylsulfanyl-4-iodo-benzaldehyde oxime
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([S:12]C(C)(C)C)=[C:4]([CH:8]=[CH:9][C:10]=1[I:11])[CH:5]=[N:6]O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)CCC>[Br:1][C:2]1[C:3]2[S:12][N:6]=[CH:5][C:4]=2[CH:8]=[CH:9][C:10]=1[I:11]

Inputs

Step One
Name
3-bromo-2-tert-butylsulfanyl-4-iodo-benzaldehyde oxime
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=C(C=NO)C=CC1I)SC(C)(C)C
Name
Quantity
0.19 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water (40 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×40 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography (5% ethyl acetate:hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=2C=NSC21)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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